N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a bromo-substituted phenyl group and a trimethoxy-substituted phenyl group, connected through an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methylaniline and 3,4,5-trimethoxybenzaldehyde as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-bromo-4-methylaniline with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Acrylamide Formation: The intermediate Schiff base is then subjected to a reaction with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromo group.
Scientific Research Applications
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- N-(3-bromo-4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)acrylamide
- N-(3-bromo-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
Uniqueness
N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the specific substitution pattern on its phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the bromo and trimethoxy groups can enhance its potential interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-(3-bromo-4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-12-5-7-14(11-15(12)20)21-18(22)8-6-13-9-16(23-2)19(25-4)17(10-13)24-3/h5-11H,1-4H3,(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXRJXIYHUPKF-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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